2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-3-methylpyridine
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Overview
Description
2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-3-methylpyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a piperidine ring attached to a pyridine moiety through a methoxy linkage. The cyclobutyl group attached to the piperidine ring adds to the structural complexity and potential biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-3-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and cyclobutanone.
Attachment of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Formation of the Pyridine Moiety: The pyridine ring can be synthesized through a condensation reaction involving 3-methylpyridine and appropriate reagents.
Coupling of the Piperidine and Pyridine Rings: The final step involves coupling the piperidine and pyridine rings through a methoxy linkage, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-3-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-3-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(1-Cyclopentylpiperidin-4-yl)methoxy]-3-methylpyridine: Similar structure with a cyclopentyl group instead of a cyclobutyl group.
2-[(1-Cyclohexylpiperidin-4-yl)methoxy]-3-methylpyridine: Similar structure with a cyclohexyl group instead of a cyclobutyl group.
2-[(1-Cycloheptylpiperidin-4-yl)methoxy]-3-methylpyridine: Similar structure with a cycloheptyl group instead of a cyclobutyl group.
Uniqueness
The uniqueness of 2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-3-methylpyridine lies in its specific structural features, such as the cyclobutyl group and the methoxy linkage, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-[(1-cyclobutylpiperidin-4-yl)methoxy]-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13-4-3-9-17-16(13)19-12-14-7-10-18(11-8-14)15-5-2-6-15/h3-4,9,14-15H,2,5-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORMBGHREMIDLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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